4,6-O-Ethylidene-alpha-D-glucose (CAS 13224-99-2) is a regioselectively protected carbohydrate derivative primarily utilized as a specialized building block in complex oligosaccharide synthesis and as a selective biochemical probe for glucose transport mechanisms [1]. Structurally, it features an ethylidene acetal bridging the C4 and C6 hydroxyl groups of alpha-D-glucose. In procurement contexts, this compound is selected over unprotected D-glucose or the more ubiquitous 4,6-O-benzylidene analog due to its distinct steric profile, orthogonal stability under reductive cleavage conditions, and diffusion-driven membrane permeation kinetics [2]. Its primary industrial and laboratory value lies in enabling specific glycosylation pathways and serving as a targeted exofacial binding-site inhibitor for GLUT1 [2].
Attempting to substitute 4,6-O-ethylidene-alpha-D-glucose with the more common 4,6-O-benzylidene-alpha-D-glucose or unprotected D-glucose results in critical process failures in both synthetic and biological workflows. In multi-step carbohydrate synthesis, the benzylidene acetal is highly susceptible to hydrogenolysis; substituting it when orthogonal deprotection is required will lead to premature cleavage and catastrophic loss of regiocontrol at the C4 and C6 positions [1]. Biologically, substituting this compound with standard D-glucose or 2-deoxy-D-glucose in transport assays fails because the ethylidene derivative penetrates cells via simple diffusion rather than facilitated transport, and acts as a specific exofacial inhibitor [2]. Using generic hexoses will trigger active transport mechanisms, completely confounding kinetic measurements of GLUT1 inhibition [2].
In complex synthetic sequences, the choice of acetal protection dictates the survival of the intermediate during subsequent deprotection steps. Comparative reductive cleavage studies demonstrate that 4,6-O-benzylidene acetals are readily cleaved by hydrogenolysis (e.g., using Pd/C or LiAlH4-AlCl3 systems) [1]. In contrast, the 4,6-O-ethylidene acetal exhibits significantly higher resistance to these reductive conditions, ranking lower in ease of hydrogenolysis (benzylidene > ethylidene) [1]. This allows for the selective removal of benzyl ethers or other reducible groups while preserving the 4,6-protection.
| Evidence Dimension | Susceptibility to hydrogenolysis |
| Target Compound Data | High resistance to standard catalytic hydrogenation |
| Comparator Or Baseline | 4,6-O-benzylidene-alpha-D-glucose (readily cleaved) |
| Quantified Difference | Benzylidene is cleaved under conditions where ethylidene remains intact |
| Conditions | Catalytic hydrogenation or LiAlH4-AlCl3 reduction systems |
Procurement of the ethylidene derivative is mandatory when synthetic routes require the downstream reduction of other functional groups without compromising the C4/C6 protection.
For transport assay development, 4,6-O-ethylidene-alpha-D-glucose serves as a highly specific competitive exofacial binding-site inhibitor of the glucose transporter 1 (GLUT1) [1]. Quantitative binding assays show it inhibits wild-type 2-deoxy-D-glucose transport with a Ki of approximately 12 mM[1]. In contrast, it shows exceptionally poor affinity for the malarial hexose transporter PfHT1, with a Ki > 50 mM. Furthermore, a mutation in GLUT1 (Gln282-Leu) increases the Ki to >120 mM, demonstrating highly specific structural recognition [1].
| Evidence Dimension | Inhibition constant (Ki) for hexose transporters |
| Target Compound Data | Ki = 12 mM (wild-type GLUT1) |
| Comparator Or Baseline | PfHT1 malarial transporter (Ki > 50 mM) |
| Quantified Difference | >4-fold higher affinity for mammalian GLUT1 over PfHT1 |
| Conditions | 2-deoxy-D-glucose transport inhibition assay |
Researchers must select this specific compound to accurately isolate mammalian GLUT1 activity without cross-reacting with parasitic transporters in mixed or comparative models.
A critical differentiator for cellular assays is the mechanism of membrane penetration. While standard D-glucose relies on facilitated transfer mechanisms that can be saturated and inhibited, 4,6-O-ethylidene-alpha-D-glucose penetrates human red blood cells via simple diffusion [1]. Kinetic studies reveal no evidence of saturation up to concentrations of 360 mM [1]. Furthermore, its penetration is completely unaffected by 10^-5 M phloretin, a potent inhibitor of facilitated hexose transfer that severely restricts standard glucose uptake [1].
| Evidence Dimension | Saturation limit of cellular permeation |
| Target Compound Data | Linear diffusion kinetics with no saturation up to 360 mM |
| Comparator Or Baseline | D-Glucose (saturable facilitated transport) |
| Quantified Difference | Complete bypass of facilitated transport saturation limits |
| Conditions | Human red blood cell permeation assay with 10^-5 M phloretin |
This compound is essential for assays requiring high intracellular concentrations of a glucose derivative without bottlenecking or altering the cell's native active transport machinery.
The steric profile of a protecting group heavily influences the reactivity of adjacent hydroxyls. The 4,6-O-ethylidene group lacks the bulky phenyl ring present in the standard 4,6-O-benzylidene acetal [1]. This reduction in steric bulk significantly decreases buttressing interactions at the C2 and C3 equatorial positions. In sterically demanding glycosylation reactions or modifications at the 2- and 3-positions, the reduced hindrance of the ethylidene group improves coupling efficiencies and alters the anomeric equilibrium compared to the bulkier benzylidene comparator [1].
| Evidence Dimension | Steric hindrance at C2/C3 positions |
| Target Compound Data | Low steric buttressing (methyl group) |
| Comparator Or Baseline | 4,6-O-benzylidene acetal (high steric buttressing from phenyl ring) |
| Quantified Difference | Elimination of bulky aromatic interference at adjacent reaction sites |
| Conditions | Regioselective modifications at C2 and C3 hydroxyls |
Buyers synthesizing densely functionalized oligosaccharides should prioritize the ethylidene derivative to maximize yields in sterically congested coupling steps.
Due to its documented resistance to hydrogenolysis compared to benzylidene acetals, 4,6-O-ethylidene-alpha-D-glucose is the preferred precursor for synthetic routes requiring the catalytic reduction of benzyl ethers or azido groups [1]. It ensures that the C4 and C6 positions remain protected during mid-stage synthetic transformations [1].
With a highly specific Ki of 12 mM for wild-type GLUT1 and negligible affinity for parasitic transporters like PfHT1, this compound is the reagent of choice for isolating mammalian glucose transport kinetics[2]. It is specifically deployed to stabilize or probe the outward-facing conformation of the transporter in structural biology and pharmacology studies [2].
Because it enters cells via simple diffusion without saturation up to 360 mM—and is unaffected by facilitated transport inhibitors like phloretin—this compound is selected for experiments requiring massive intracellular loading of a glucose analog without exhausting the cell's native hexose transport capacity [3].